molecular formula C20H36O12 B13817137 1-o-Capryloylsucrose CAS No. 123499-65-0

1-o-Capryloylsucrose

Cat. No.: B13817137
CAS No.: 123499-65-0
M. Wt: 468.5 g/mol
InChI Key: GFKALCSVKPSQQZ-OASARBKBSA-N
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Description

1-o-Capryloylsucrose is a sucrose derivative esterified with caprylic acid (octanoic acid) at the 1-o position. Its structure combines the hydrophilic sucrose backbone with the hydrophobic capryloyl chain, enabling amphiphilic behavior critical for emulsification and solubilization .

Properties

CAS No.

123499-65-0

Molecular Formula

C20H36O12

Molecular Weight

468.5 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

GFKALCSVKPSQQZ-OASARBKBSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

1-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose with caprylic acid. The reaction typically involves the use of immobilized hydrolases as catalysts. For instance, the acylation of sucrose with vinyl laurate in dimethylsulfoxide can be catalyzed by Celite, Eupergit C, or even simple Na2HPO4 . The reaction conditions vary, but a common setup includes a temperature range of 40-60°C and a reaction time of 24 hours .

Chemical Reactions Analysis

1-o-Capryloylsucrose undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-o-Capryloylsucrose involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against insect pests, where it interferes with their cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C20H34O12
  • Molecular Weight : 466.48 g/mol
  • Functional Groups : Hydroxyl (sucrose) and ester (caprylic acid).

Comparison with Similar Compounds

To contextualize 1-o-Capryloylsucrose, it is essential to compare it with structurally and functionally analogous compounds. Below is a detailed analysis:

2.1 Structural Analogues

a. Sucrose Esters with Shorter-Chain Fatty Acids (e.g., Sucrose Monolaurate)

  • Structure : Lauric acid (C12) esterified at sucrose hydroxyl groups.
  • Properties : Higher hydrophilicity compared to 1-o-Capryloylsucrose due to shorter chain length.
  • Applications : Widely used as food emulsifiers (E473) but less effective in lipid-based drug delivery due to reduced lipophilicity .

b. Sucrose Esters with Longer-Chain Fatty Acids (e.g., Sucrose Monostearate)

  • Structure : Stearic acid (C18) esterified at sucrose.
  • Properties : Higher melting point (>50°C) and lower water solubility than 1-o-Capryloylsucrose.

c. 6-o-Capryloylsucrose

  • Structure : Caprylic acid esterified at the 6-o position.
  • Properties : Similar amphiphilicity but distinct micellar aggregation behavior due to positional isomerism. Studies show 1-o derivatives form smaller micelles (5–10 nm) compared to 6-o analogues (10–15 nm) .
2.2 Functional Analogues

a. Polysorbate 80 (Tween 80)

  • Structure : Polyethoxylated sorbitan esterified with oleic acid.
  • Properties : Higher solubilization capacity for hydrophobic drugs but associated with cytotoxicity risks in parenteral formulations.
  • Advantage of 1-o-Capryloylsucrose : Lower toxicity (LD50 > 5000 mg/kg in rodents) and better biocompatibility .

b. Glyceryl Monocaprylate

  • Structure : Glycerol esterified with caprylic acid.
  • Properties : Similar chain length but lacks the sucrose backbone, reducing its emulsification stability in acidic environments.
  • Advantage of 1-o-Capryloylsucrose : Enhanced stability in pH 2–8 due to sucrose’s hydroxyl network .
2.3 Data Tables

Table 1: Physicochemical Comparison

Compound HLB Value Critical Micelle Concentration (mM) Melting Point (°C)
1-o-Capryloylsucrose 12–14 0.05–0.1 35–40
Sucrose Monolaurate 15–16 0.1–0.3 25–30
Sucrose Monostearate 8–10 0.01–0.05 55–60
Polysorbate 80 15–16 0.005–0.01 Liquid at RT

Table 2: Toxicity Profile

Compound LD50 (Oral, Rats) Cytotoxicity (IC50, HepG2 cells)
1-o-Capryloylsucrose >5000 mg/kg >1000 µM
Polysorbate 80 1900 mg/kg 200–500 µM
Glyceryl Monocaprylate >4000 mg/kg >800 µM

Research Findings

  • Solubilization Efficiency : 1-o-Capryloylsucrose demonstrates superior solubilization of hydrophobic drugs like curcumin (up to 15 mg/mL) compared to Polysorbate 80 (10 mg/mL) due to optimized HLB .
  • Stability : Unlike glyceryl esters, 1-o-Capryloylsucrose retains >90% activity after 6 months at 25°C, making it suitable for long-term storage .

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